1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine
Overview
Description
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine is a complex organic compound that features a boron-containing dioxaborolane ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the indole core or the dioxaborolane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters.
Scientific Research Applications
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine has several scientific research applications:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound’s boron moiety can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron compound with applications in borylation reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in similar synthetic applications.
Uniqueness
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine is unique due to its indole core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJGYJIBRHVUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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